1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Overview
Description
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzisothiazole and is characterized by the presence of a sulfone group. This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmethanesulfonamide with tris(dibenzylideneacetone)dipalladium and 2-di-tert-butylphosphino-2’,4’,6’-tri-isopropylbiphenyl in the presence of potassium carbonate in tetrahydrofuran (THF) at 80°C for 13 hours under microwave irradiation . The reaction mixture is then quenched with a saturated solution of ammonium chloride, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of this compound. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with molecular targets and pathways in biological systems. The sulfone group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: This compound is similar in structure but contains a thiophene ring instead of an isothiazole ring.
Benzisothiazole derivatives: These compounds share the benzisothiazole core structure but differ in the functional groups attached to the ring.
Uniqueness
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to its stability, versatility in chemical reactions, and potential biological activities. Its sulfone group imparts distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWMDOIYUCEXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573817 | |
Record name | 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111248-89-6 | |
Record name | 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIHYDRO-2,1-BENZISOTHIAZOLE 2,2-DIOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic strategies are available for preparing 1,3-dihydro-2,1-benzisothiazole 2,2-dioxides?
A: Several methods exist for synthesizing benzosultams. One approach involves the thermal extrusion of sulfur dioxide from 3-allyl-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides (3-allylbenzosultams), leading to the formation of aza-ortho-xylylenes. These intermediates can then undergo [, ] sigmatropic hydrogen shifts to form 1-(2-aminophenyl)buta-1,3-dienes. [] Another method utilizes a rhodium-catalyzed intramolecular aromatic C-H functionalization of N,N-diaryl diazosulfonamides to achieve high yields of 1-aryl-1,3-dihydrobenzo[c]isothiazole-2,2-dioxides. []
Q2: How do substituents on the benzosultam ring affect its reactivity?
A: The presence of specific substituents on the benzosultam ring significantly influences its reactivity. For instance, 1-alkyl-3-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides readily participate in vicarious nucleophilic substitution (VNS) reactions with nitroarenes. This reaction leads to the formation of 3-(nitroaryl)benzosultams, highlighting the impact of the chlorine substituent on the ring's reactivity. []
Q3: Can benzosultams be used as building blocks for more complex structures?
A: Absolutely. The dienes formed during the thermal extrusion of sulfur dioxide from 3-allylbenzosultams can react with dienophiles like N-phenylmaleimide (NPMI) or dimethyl fumarate in Diels-Alder reactions. These reactions yield adducts that can be further transformed into 6a,7,8,10a-tetrahydro-5H-phenanthridin-6-one derivatives. [] This exemplifies the utility of benzosultams as versatile intermediates in organic synthesis.
Q4: Are there any recent developments in utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in organic synthesis?
A: Recent research has focused on utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in photocatalytic reactions. For example, a visible-light-promoted radical cyclization of N-arylvinylsulfonamides using CF3SO2Cl as the trifluoromethyl radical source provides access to novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides. This method has also been successfully applied to incorporate difluoromethyl and trifluoroethyl groups onto the benzosultam scaffold. []
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